molecular formula C13H19F2NS2 B2447474 N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid CAS No. 1078611-27-4

N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid

Cat. No.: B2447474
CAS No.: 1078611-27-4
M. Wt: 291.42
InChI Key: WBXWUJSHZFEHCF-UHFFFAOYSA-N
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Description

N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid is a compound that combines the properties of an amine and a dithiocarbamate

Properties

IUPAC Name

N,N-diethylethanamine;2,6-difluorobenzenecarbodithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2S2.C6H15N/c8-4-2-1-3-5(9)6(4)7(10)11;1-4-7(5-2)6-3/h1-3H,(H,10,11);4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBUUZOTBHFHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC(=C(C(=C1)F)C(=S)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid typically involves the reaction of N,N-Diethylethanamine with 2,6-difluorobenzenecarbodithioic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated purification systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethylethanamine;2,6-difluorobenzenecarbodithioic acid involves its interaction with molecular targets through the dithiocarbamate group. This group can chelate metal ions, disrupting metal-dependent biological processes. Additionally, the compound can interact with proteins and enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Its ability to chelate metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .

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